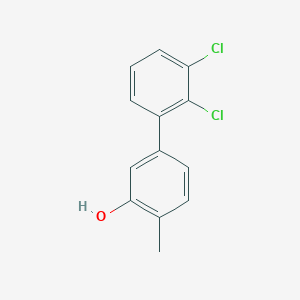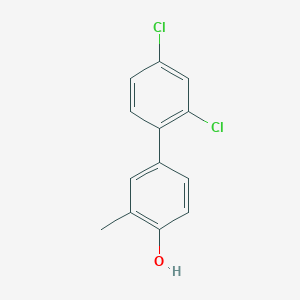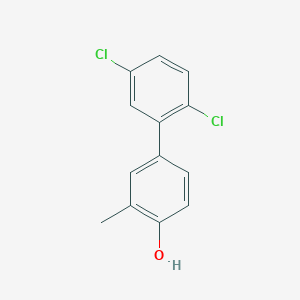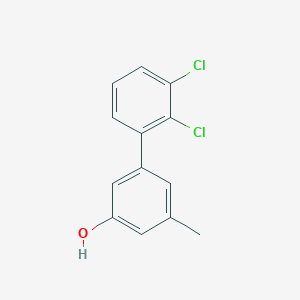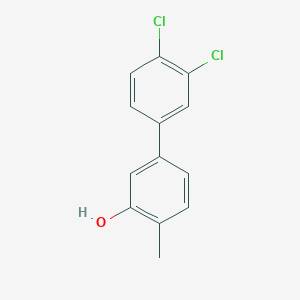
5-(3,4-Dichlorophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-2-methylphenol, 95% (also known as 2,4-DCP) is an organic compound used in a variety of scientific applications, ranging from chemical synthesis to biomedical research. It is a white crystalline solid that is highly soluble in water and has low toxicity. 2,4-DCP has been used for decades in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. It is also used in the study of biological processes, including enzyme kinetics, enzyme inhibition, and gene expression.
科学的研究の応用
2,4-DCP has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, enzyme inhibition, and gene expression. It has also been used to study the effects of environmental pollutants on aquatic organisms. In addition, 2,4-DCP has been used to study the effects of pesticides on soil microorganisms and the effects of herbicides on plant growth.
作用機序
2,4-DCP is an organic compound that is highly soluble in water and has low toxicity. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. In addition, 2,4-DCP has been shown to interfere with the activity of certain proteins, such as DNA polymerase and RNA polymerase. Furthermore, 2,4-DCP has been shown to bind to certain receptors, such as the androgen receptor and the estrogen receptor.
Biochemical and Physiological Effects
2,4-DCP has been shown to have a variety of biochemical and physiological effects. It has been shown to interfere with the synthesis of proteins, lipids, carbohydrates, and nucleic acids. In addition, 2,4-DCP has been shown to induce oxidative stress, disrupt the endocrine system, and affect the immune system. Furthermore, 2,4-DCP has been shown to interfere with the metabolism of hormones and to induce apoptosis.
実験室実験の利点と制限
2,4-DCP has several advantages and limitations for laboratory experiments. One advantage of using 2,4-DCP is that it is highly soluble in water and has low toxicity. This makes it an ideal compound for use in biological experiments. However, 2,4-DCP can be toxic to certain organisms, and it can interfere with the activity of certain enzymes and proteins. Furthermore, 2,4-DCP can bind to certain receptors, which can lead to unwanted effects.
将来の方向性
2,4-DCP has a variety of potential future directions. One potential future direction is the development of new compounds based on the structure of 2,4-DCP. These compounds could be used in the synthesis of new drugs and pesticides. In addition, 2,4-DCP could be used to study the effects of environmental pollutants on aquatic organisms and the effects of pesticides on soil microorganisms. Furthermore, 2,4-DCP could be used to study the effects of herbicides on plant growth and to study the effects of hormones on metabolism. Finally, 2,4-DCP could be used to study the effects of oxidative stress, endocrine disruption, and immune system dysfunction.
合成法
2,4-DCP is synthesized through a multi-step process. The first step involves the reaction of phenol and formaldehyde in the presence of hydrochloric acid to form 2,4-dichlorophenol. This reaction is followed by the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of sodium hydroxide to form 2,4-dichlorophenyl ethylene oxide. Finally, the 2,4-dichlorophenyl ethylene oxide is reacted with a methyl chloride to form 2,4-DCP.
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-3-10(7-13(8)16)9-4-5-11(14)12(15)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLXCJWOSQLZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683960 |
Source


|
| Record name | 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-53-6 |
Source


|
| Record name | 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





